Tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate
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Overview
Description
Tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a hydrazinecarboxylate moiety, and a dibromothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 3,5-dibromothiophene-2-carbaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
Tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate
- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate is unique due to the presence of the dibromothiophene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the investigation of biological activity .
Properties
Molecular Formula |
C11H14Br2N2O2S |
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Molecular Weight |
398.12 g/mol |
IUPAC Name |
tert-butyl N-[1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C11H14Br2N2O2S/c1-6(9-7(12)5-8(13)18-9)14-15-10(16)17-11(2,3)4/h5H,1-4H3,(H,15,16) |
InChI Key |
ZNBFTIYYXGRXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)C1=C(C=C(S1)Br)Br |
Origin of Product |
United States |
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